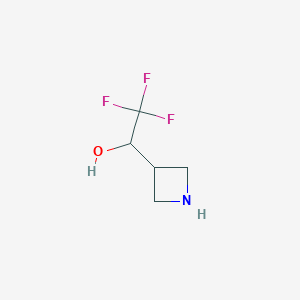

1-(氮杂环丁-3-基)-2,2,2-三氟乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

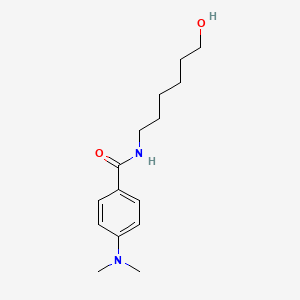

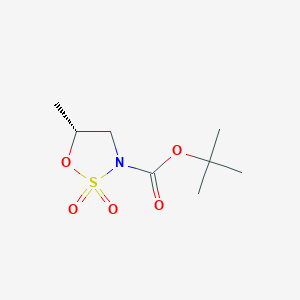

“1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-ol” is a compound that has been mentioned in the context of being a potential inhibitor of RET (rearranged during transfection) kinase enzyme activity . This enzyme is implicated in various diseases and conditions, including cancer .

Synthesis Analysis

The synthesis of azetidines, which are four-membered saturated heterocycles containing one nitrogen atom, has been described in the literature . A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another paper describes a synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine rings . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Chemical Reactions Analysis

While specific chemical reactions involving “1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-ol” are not detailed in the available resources, related compounds have been involved in various reactions. For instance, the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids has been described .科学研究应用

Synthesis of Heterocyclic Amino Acid Derivatives

The compound serves as a precursor in the synthesis of new azetidine and oxetane amino acid derivatives. These derivatives are obtained through aza-Michael addition of NH-heterocycles, which are crucial for developing various biologically active heterocyclic compounds and peptides .

Development of Pharmacophore Models

Azetidine rings are significant in pharmacophore modeling due to their presence in a variety of natural and synthetic products exhibiting diverse biological activities. The trifluoroethanol moiety can enhance the binding affinity of pharmacophores to biological targets .

Gametocidal Agents

Specific azetidine carboxylic acids, which can be synthesized from this compound, are found in nature as gametocidal agents. They are used to control the breeding and propagation of plants, such as in sugar beets (Beta vulgaris) .

Advanced Material Synthesis

The compound’s unique structure allows for the development of advanced materials with potential applications in nanotechnology and material sciences. Its ability to form stable bonds with various elements can lead to the creation of novel materials .

Catalysts in Organic Reactions

Due to its reactive nature, this compound can act as a catalyst or a reagent in organic synthesis reactions, such as the Suzuki–Miyaura cross-coupling, which is a pivotal reaction for forming carbon-carbon bonds .

Fluorinated Building Blocks

The trifluoroethanol group makes it a valuable building block for the synthesis of fluorinated compounds, which are important in the pharmaceutical industry for the development of drugs with improved efficacy and metabolic stability .

Research in Peptide Mimetics

The azetidine moiety is structurally similar to proline, making it useful in the research of peptide mimetics. These mimetics can disrupt protein-protein interactions, which is a promising strategy in drug discovery .

Chiral Resolution Agents

The chiral center in azetidine derivatives, including this compound, can be exploited for chiral resolution processes. This is essential for the production of enantiomerically pure substances in the pharmaceutical industry .

未来方向

The future directions for “1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-ol” and related compounds could involve further exploration of their potential as inhibitors of RET kinase enzyme activity , given the enzyme’s implication in various diseases and conditions. Additionally, the development of new synthetic routes and reactions involving these compounds could be a focus of future research .

属性

IUPAC Name |

1-(azetidin-3-yl)-2,2,2-trifluoroethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO/c6-5(7,8)4(10)3-1-9-2-3/h3-4,9-10H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUWKMPEIVRXHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azetidin-3-yl)-2,2,2-trifluoroethan-1-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2R,4S)-7-[(tert-Butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1382085.png)

![Benzyl N-[(oxolan-3-yl)methyl]carbamate](/img/structure/B1382086.png)